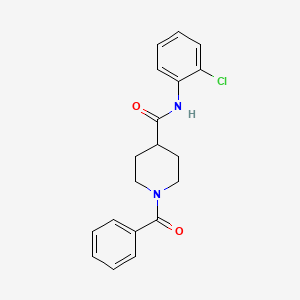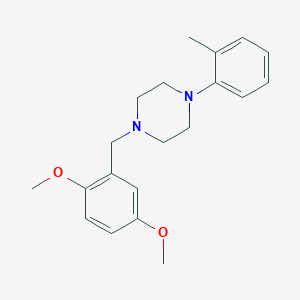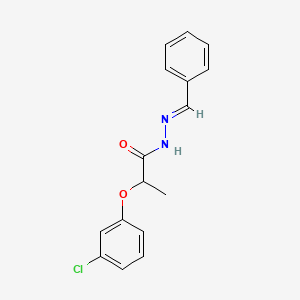
1-benzoyl-N-(2-chlorophenyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to “1-benzoyl-N-(2-chlorophenyl)-4-piperidinecarboxamide” involves various chemical strategies to enhance their biological activities. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, showcasing the significance of substituting the benzamide moiety with bulky groups to increase activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds related to “this compound” has been characterized using various spectroscopic and computational methods. For example, the crystal structure analysis and spectral IR, NMR, and UV-Vis investigations of a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, were conducted using X-ray diffraction studies along with DFT calculations, highlighting the agreement between computed and experimental geometries (Demir et al., 2016).
Chemical Reactions and Properties
Research on compounds within the same chemical family as “this compound” often focuses on their reactivity and potential as inhibitors or modulators in biological systems. For example, the synthesis and evaluation of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) for their inhibitory activity toward 5alpha-reductase showcases the chemical reactivity and potential therapeutic applications of these compounds (Picard et al., 2000).
Physical Properties Analysis
The physical properties of “this compound” and its derivatives are critical for understanding their behavior in various environments. Studies involving the characterization and analysis of related compounds provide insights into their stability, solubility, and crystalline structure. For instance, the synthesis, characterization, and crystal structure studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveal the compound’s crystalline form and stability (Benakaprasad et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, are crucial for the development of new therapeutic agents. Research on “this compound” derivatives demonstrates their potential in various biological applications. The synthesis and properties of related compounds, such as ammonium 5-benzoyl-4-(2-chlorophenyl)-3-cyano-6-hydroxy-6-phenyl-1,4,5,6-tetrahydropyridine-2-thiolates, highlight the chemical versatility and potential applications of these molecules (Krivokolysko et al., 2001).
properties
IUPAC Name |
1-benzoyl-N-(2-chlorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-16-8-4-5-9-17(16)21-18(23)14-10-12-22(13-11-14)19(24)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTRGNFWURFLKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5854360.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5854364.png)
![N-ethyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5854381.png)
![N-cyclopentyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5854387.png)
![1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5854392.png)



![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
![ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5854430.png)
![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5854464.png)
![methyl 3-[(2-nitrophenyl)sulfonyl]acrylate](/img/structure/B5854473.png)